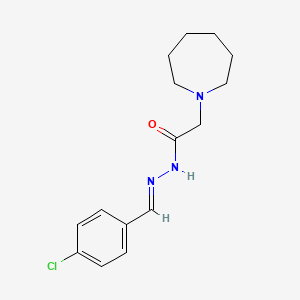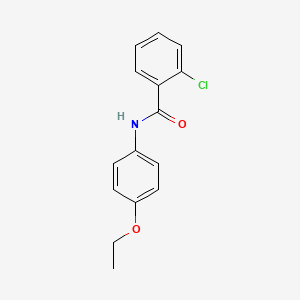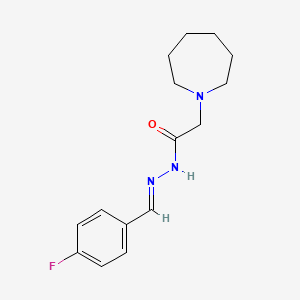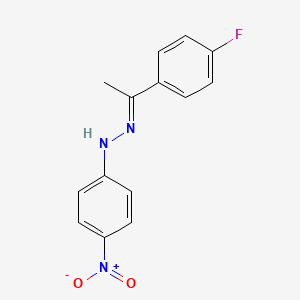![molecular formula C20H28F2N2O B3836662 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3836662.png)
7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane
Overview
Description
7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane, also known as DSP-1053, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to act as a modulator of the serotonin and dopamine systems in the brain. 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its neuroprotective and antidepressant effects. Additionally, 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects, including increasing the levels of serotonin and dopamine in the brain, reducing inflammation, and inhibiting the growth of cancer cells. Additionally, 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane has been shown to have low toxicity and minimal side effects, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane is its high purity and yield, which makes it suitable for use in lab experiments. Additionally, 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane has been shown to have low toxicity and minimal side effects, which reduces the risk of adverse effects in lab animals. However, one limitation of 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane is its limited solubility, which may pose challenges in certain lab experiments.
Future Directions
There are several future directions for the study of 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane. One area of interest is the development of 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane and its potential applications in the treatment of cancer. Finally, the optimization of the synthesis method of 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane may lead to increased yield and purity, which would facilitate further studies of this compound.
Scientific Research Applications
7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, 7-(cyclopropylmethyl)-2-[2-(difluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane has been shown to have anticancer activity and may have potential applications in the treatment of various types of cancer.
properties
IUPAC Name |
9-(cyclopropylmethyl)-2-[[2-(difluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2N2O/c21-19(22)25-18-5-2-1-4-17(18)13-24-11-9-20(15-24)8-3-10-23(14-20)12-16-6-7-16/h1-2,4-5,16,19H,3,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHYAWIQPZTWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3OC(F)F)CN(C1)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Cyclopropylmethyl)-2-[[2-(difluoromethoxy)phenyl]methyl]-2,9-diazaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



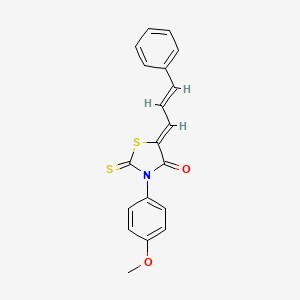
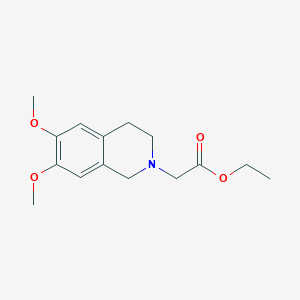
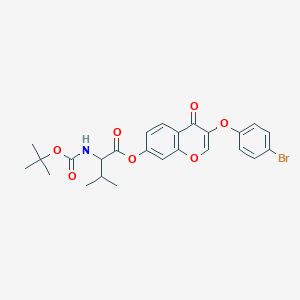
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}propanamide](/img/structure/B3836612.png)
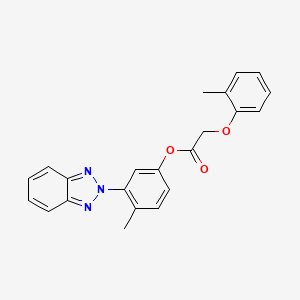
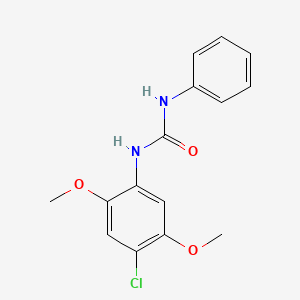
![ethyl [4-(4-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B3836622.png)
![2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B3836628.png)
![2-[1-(1-isopropyl-4-piperidinyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B3836629.png)
